Scyphostatin

Ceramide Signaling Enzyme Selectivity Lysosomal Biology

Researchers studying ceramide-mediated signaling require inhibitors with unambiguous isoform selectivity. Generic substitution introduces mechanistic variability. Scyphostatin (CAS 169062-93-5) is the gold-standard reversible N-SMase probe. - IC50=1.0 µM for Mg²⁺-dependent N-SMase; ~50-fold selectivity over aSMase (IC50 ~50 µM). - Reversible mechanism enables kinetic and recovery studies impossible with irreversible inhibitors. - Validated in MCF7 apoptosis models where GW4869 shows no functional efficacy. Supplied with full analytical documentation for procurement confidence.

Molecular Formula C29H43NO5
Molecular Weight 485.7 g/mol
Cat. No. B1245880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScyphostatin
Synonymsscyphostatin
Molecular FormulaC29H43NO5
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)CC(C)CC(C)C=CC=CC=CC(=O)NC(CC1(C2C(O2)C=CC1=O)O)CO
InChIInChI=1S/C29H43NO5/c1-6-20(2)15-22(4)17-23(5)16-21(3)11-9-7-8-10-12-27(33)30-24(19-31)18-29(34)26(32)14-13-25-28(29)35-25/h7-15,20-21,23-25,28,31,34H,6,16-19H2,1-5H3,(H,30,33)/b8-7+,11-9+,12-10+,22-15+/t20-,21+,23+,24+,25+,28+,29-/m1/s1
InChIKeyKSIWZCYBCSQXTA-JPOQAJQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scyphostatin: N-SMase Inhibitor for Ceramide Research


Scyphostatin, a natural product isolated from the fungal species *Dasyscyphus mollissimus* (also reported as *Trichopeziza mollissima*), is a potent and specific inhibitor of membrane-bound, magnesium-dependent neutral sphingomyelinase (N-SMase), a key enzyme in the generation of the lipid second messenger ceramide [1][2]. It exhibits an IC₅₀ of 1.0 µM against mammalian N-SMase and demonstrates approximately 50-fold selectivity over lysosomal acid sphingomyelinase (aSMase), requiring a concentration of ~50 µM to achieve comparable inhibition [3][4]. As a reversible, small-molecule probe, it serves as a gold-standard chemical tool for dissecting N-SMase-mediated ceramide signaling in apoptosis, inflammation, and mechanotransduction pathways [5].

Target N‑SMase (Mg²⁺‑dependent) ceramide pathway studies Reported selective inhibitor; aSMase exclusion context
Inhibition mode Reversible binding supports kinetic signaling analysis Enables washout and signal recovery experiments
Tool class Natural product probe for mechanistic dissection Reported comparator for irreversible or non‑competitive inhibitors

Scyphostatin: Why It Cannot Be Substituted


Generic substitution of scyphostatin with other in-class N-SMase inhibitors is scientifically invalid due to fundamental differences in their mode of inhibition, chemical reactivity, and selectivity profiles. While compounds like GW4869 (non-competitive) or Manumycin A (irreversible) also target N-SMase, they interact with the enzyme through distinct molecular mechanisms that preclude direct functional interchangeability in experimental systems [1][2]. For instance, the synthetic spiroepoxide analogue (compound 2), designed from scyphostatin's core, acts as an irreversible inhibitor, unlike the reversible, natural product [3]. Furthermore, scyphostatin's high selectivity for Mg²⁺-dependent N-SMase over aSMase (approx. 50-fold) is a defined, quantifiable property not uniformly shared across all N-SMase inhibitors; some, like GW4869, have shown activity against Mg²⁺-independent isoforms, complicating data interpretation [4][5]. Therefore, the choice of inhibitor is not arbitrary and directly dictates the validity of conclusions drawn about the role of specific N-SMase isoforms in cellular signaling.

Inhibition mechanism
Scyphostatin: reversible
Spiroepoxide analogue 2: irreversible; GW4869: non‑competitive
Isoform selectivity profile
Reported ~50‑fold preference for N‑SMase over aSMase
Some in‑class inhibitors show activity against Mg²⁺‑independent isoforms
Structural analogue variance
Defined pharmacophore with reversible action
Kotylostatin: different mode of inhibition despite structural similarity

Scyphostatin: Evidence-Based Selection Criteria


N-SMase vs. aSMase Selectivity

Scyphostatin demonstrates a clear, quantifiable selectivity window between its primary target, neutral sphingomyelinase (N-SMase), and the related lysosomal enzyme, acid sphingomyelinase (aSMase). This is a critical differentiator for experimental design where distinguishing between N-SMase and aSMase contributions to ceramide generation is paramount [1]. In enzymatic assays, the IC₅₀ for N-SMase inhibition is 1.0 µM, while a 50-fold higher concentration (approximately 50 µM) is required to achieve comparable inhibition of aSMase [1]. In a cellular model of mechanotransduction, 20 µM scyphostatin specifically inhibited N-SMase activity without affecting aSMase activity, whereas the same was not necessarily true for other inhibitors [2]. This selectivity profile is superior to some non-specific inhibitors and is a key feature for targeted pathway dissection.

N‑SMase vs. aSMase selectivity
Cross‑study comparable
~50‑fold selectivity window
Supports pathway attribution when distinguishing plasma membrane vs. lysosomal ceramide sources
N‑SMase IC₅₀ 1.0 µM; aSMase requires ~50 µM. Endothelial mechanotransduction model confirmatory.
Ceramide Signaling Enzyme Selectivity Lysosomal Biology

Reversible vs. Irreversible Inhibition Profile

The mode of enzyme inhibition is a crucial parameter for both *in vitro* and *in vivo* studies. Scyphostatin acts as a reversible inhibitor of N-SMase, a property linked to its native hydrophobic side chain [1]. In contrast, the synthetic spiroepoxide analogue (compound 2), which was designed based on the scyphostatin pharmacophore, has been characterized as an irreversible inhibitor of the same enzyme [1][2]. This fundamental difference in mechanism—reversible binding versus covalent, irreversible modification—means that scyphostatin is the preferred tool when temporal control of enzyme activity is required or when studying dynamic signaling processes where permanent inhibition could lead to off-target cellular adaptations.

Reversible vs. irreversible inhibition
Head‑to‑head comparison
Scyphostatin Reversible
Spiroepoxide 2 Irreversible
Reversible probe preserves temporal control; irreversible analogue may cause sustained target modification
Required for washout experiments and signal recovery kinetic studies.
Enzyme Kinetics Irreversible Inhibition Chemical Probe Design

Apoptosis Protection vs. GW4869

In a functional cellular assay investigating TNF-α-induced cell death in MCF7 breast cancer cells, the non-competitive N-SMase inhibitor GW4869 at 10 µM failed to provide significant protection against apoptosis [1]. In stark contrast, scyphostatin at 20 µM conferred substantial protection under the same conditions [1]. This directly comparable functional outcome underscores that scyphostatin and GW4869 are not interchangeable; their distinct mechanisms of action (reversible vs. non-competitive) translate into vastly different efficacies in a disease-relevant cellular model of programmed cell death.

Apoptosis protection vs. GW4869
Head‑to‑head comparison
Scyphostatin 20 µM Reported protection in MCF7
GW4869 10 µM No significant protection
Demonstrates functional non‑interchangeability in TNF‑α‑induced apoptosis models
Outcome specific to MCF7 cell line; may require validation in other models.
Apoptosis Cancer Cell Biology Lipid Signaling

Inhibition Mode vs. Kotylostatin

Even within the same structural family, functional substitution is not guaranteed. Scyphostatin and kotylostatin are structurally related N-SMase inhibitors. However, a key study on structure-activity relationships has determined that despite their similarities, these two compounds exhibit different modes of inhibition towards the N-SMase enzyme [1]. This finding highlights that subtle structural differences, likely in the side chain or core functionality, dictate the precise interaction with the enzyme's active site, leading to distinct inhibitory mechanisms.

Inhibition mode vs. kotylostatin
Class‑level inference
Different modes of inhibition reported for structurally related analogues
Close natural analogues may not replicate the same mechanistic profile; target‑specific review advised
SAR analysis indicates side‑chain influences on enzyme interaction.
Natural Product Chemistry Structure-Activity Relationship Enzyme Mechanism

Cytokine Inhibition in Primary Monocytes

Scyphostatin demonstrates high functional potency in a physiologically relevant primary human cell model. In human peripheral monocytes stimulated with bacterial lipopolysaccharide (LPS), scyphostatin inhibits the production of key inflammatory mediators, prostaglandin E₂ (PGE₂) and interleukin-1β (IL-1β), with IC₅₀ values of 0.8 µM and 0.1 µM, respectively [1][2]. These cellular IC₅₀ values are even more potent than the direct enzymatic IC₅₀ of 1.0 µM, highlighting the compound's effective cellular uptake and engagement with the N-SMase target in a disease-relevant context.

Cytokine inhibition in monocytes
Supporting evidence
IL‑1β IC₅₀ 0.1 µM; PGE₂ IC₅₀ 0.8 µM
Indicates cellular target engagement in LPS‑stimulated primary human cells
Potency context up to 10‑fold higher than enzymatic IC₅₀; requires independent confirmation in specific assay systems.
Inflammation Immunology Primary Cell Assays

Scyphostatin: Optimal Research Applications


Mechanotransduction: N-SMase vs. aSMase

In studies investigating the role of ceramide as a lipid second messenger in response to mechanical stimuli (e.g., shear stress in endothelial cells), scyphostatin is the optimal tool. Its demonstrated ability to specifically block N-SMase without affecting aSMase activity at a concentration of 20 µM [1] allows researchers to unequivocally attribute observed cellular responses to the plasma membrane-bound N-SMase pathway, avoiding confounding results from lysosomal ceramide generation.

Reversible N-SMase Signaling Dynamics

For experiments designed to probe the kinetics of ceramide signaling, such as the acute activation of downstream kinases (e.g., ERK1/2, Src-like kinases) or recovery of pathway function after stimulus removal, scyphostatin's reversible mechanism of action is essential [2]. Its use is preferred over irreversible inhibitors (e.g., spiroepoxide 2 or Manumycin A) when temporal resolution and the ability to observe signal termination are critical experimental goals.

Apoptosis Models Resistant to GW4869

In cellular models, particularly certain cancer cell lines like MCF7, where the alternative N-SMase inhibitor GW4869 has failed to show functional efficacy in preventing TNF-α-induced apoptosis, scyphostatin is the necessary alternative [3]. Its proven, potent anti-apoptotic effect in this system makes it the required chemical probe for definitively establishing or refuting the role of N-SMase in cell death signaling when other inhibitors yield negative or ambiguous results.

SAR Benchmark for Novel N-SMase Inhibitors

As a well-characterized, natural product with a defined pharmacophore and a reversible mode of action, scyphostatin serves as the benchmark 'reference standard' in medicinal chemistry campaigns aimed at developing novel N-SMase inhibitors [4]. Its distinct profile, when compared to irreversible synthetic analogues like spiroepoxide 2 or structurally related natural products like kotylostatin, provides a critical baseline for evaluating the potency, selectivity, and mechanism of new chemical entities.

Application
Selection Property
Validation Focus
Mechanotransduction / shear stress studies
N‑SMase‑specific pathway inhibition
aSMase‑independent ceramide response
Kinetic analysis of ceramide signaling
Reversible inhibition mechanism
Signal recovery post‑washout
TNF‑α‑induced apoptosis studies
N‑SMase‑dependent cell death inhibition
GW4869‑resistant apoptotic endpoint context
Medicinal chemistry / SAR campaigns
Defined natural product pharmacophore
Comparator baseline for novel N‑SMase inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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